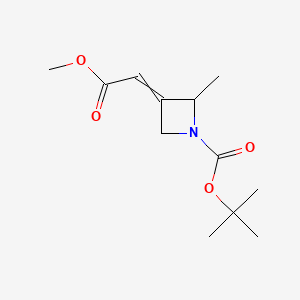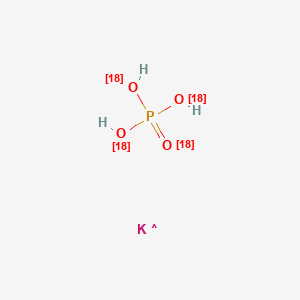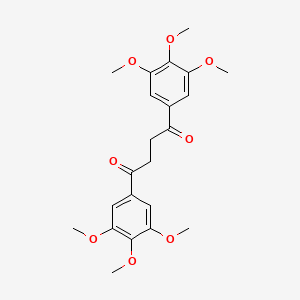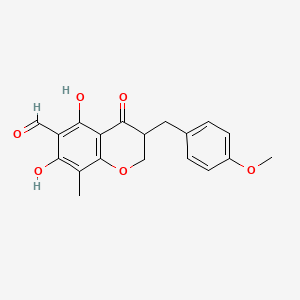![molecular formula C7H4BrN3NaO2 B14081392 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 3-position, along with the sodium salt form, makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving suitable precursors.
Conversion to Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified oxidation states.
科学的研究の応用
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with a different ring fusion pattern.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: Contains a methyl group at the 5-position.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: Contains a thiol group instead of a carboxylic acid.
Uniqueness
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is unique due to the presence of the carboxylic acid group and its sodium salt form, which can influence its solubility, reactivity, and biological activity. The specific arrangement of the triazole and pyridine rings also contributes to its distinct chemical and biological properties.
特性
分子式 |
C7H4BrN3NaO2 |
|---|---|
分子量 |
265.02 g/mol |
InChI |
InChI=1S/C7H4BrN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13); |
InChIキー |
BNXHLBXGFGLSFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1Br)C(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


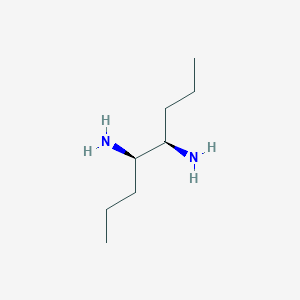
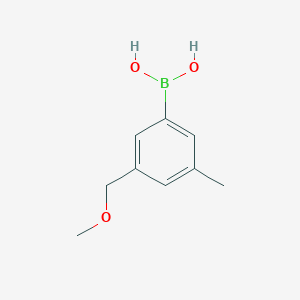
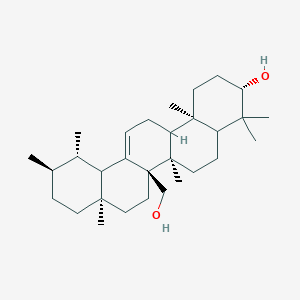

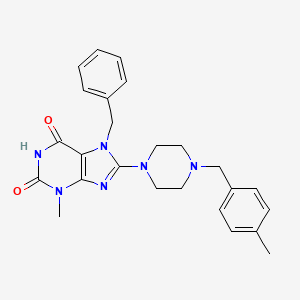
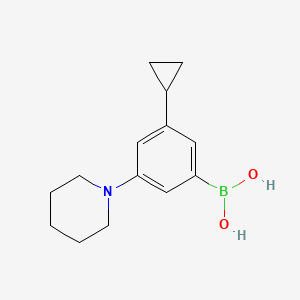
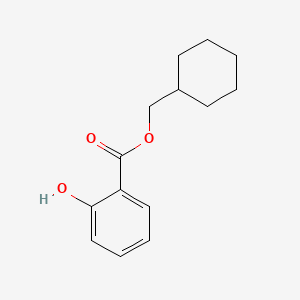
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
